molecular formula C11H12O3 B8433400 Methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate

Methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate

Cat. No.: B8433400
M. Wt: 192.21 g/mol
InChI Key: PKVORVMWGPJSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10,12H,2,4H2,1H3

InChI Key

PKVORVMWGPJSIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 20-liter reactor with a mechanical stirrer, 1.6 kg of 2,3-dihydro-5-hydroxy-1H-inden-1-carboxylic acid were dissolved with 7.2 l of absolute methanol, 9 g of p-toluenesulphonic acid were added and then refluxed under stirring in oil bath heated at 90° C. for 24 hours. The mixture was allowed to cool, the excess of methanol was evaporated at vacuum, the residue was diluted with 1.5 l of water, 1.5 l of sodium bicarbonate saturated solution and 5 l of toluene and then stirred for 30 minutes. The insoluble material was filtered, washed twice with 1 l of toluene; the aqueous phase was extracted with 2 l of toluene, and the organic phases were filtered using a filter paper and washed with water. The toluene phase was concentrated at vacuum to give a blackish, viscous liquid residue weighing 1.391 kg (88%), which was distilled at vacuum to give 1.1 kg (70%) of colourless liquid at 124°-137° C./0.03-0.025 tors, nD20 =1.5533, IR and 1H-NMR spectra were consistent with structure.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.6 kg
Type
reactant
Reaction Step One
Quantity
7.2 L
Type
solvent
Reaction Step One
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.